molecular formula C8H10ClF2N B566910 (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride CAS No. 1212972-48-9

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B566910
CAS No.: 1212972-48-9
M. Wt: 193.622
InChI Key: KRYCUFKROCITGA-JEDNCBNOSA-N
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Description

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves the enantioselective reduction of a prochiral ketone precursor. One common method employs engineered ketoreductases (KREDS) as biocatalysts to achieve high enantioselectivity . The reaction conditions often include the use of whole microbial cells or isolated enzymes, along with appropriate cofactors and buffers to maintain the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale bioreactors to facilitate the enzymatic reduction process. The scalability of this method is enhanced by the application of protein engineering and enzyme immobilization techniques, which improve the stability and reusability of the biocatalysts .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form more saturated amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • **(S)-1-(3,4-Difluorophenyl)methylamine
  • **(S)-1-(3,4-Difluorophenyl)ethylamine
  • **(S)-1-(3,4-Difluorophenyl)propylamine

Uniqueness

(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its chiral nature. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(1S)-1-(3,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYCUFKROCITGA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212972-48-9
Record name (1S)-1-(3,4-difluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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